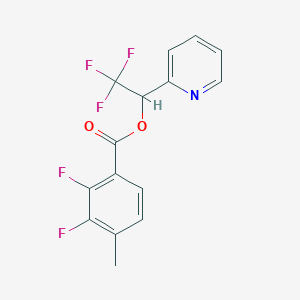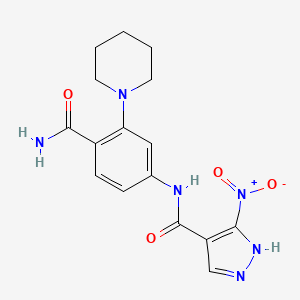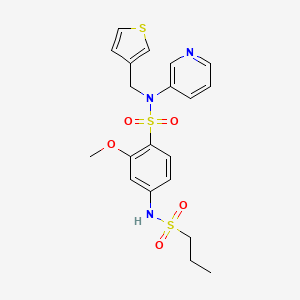
(2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and benzoate, which are widely used in the synthesis of various drugs and organic compounds.
科学的研究の応用
(2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate has several potential applications in scientific research. One of the main applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of various drugs. This compound has been found to exhibit antitumor activity and has been used as a lead compound for the development of new anticancer drugs.
Another potential application of (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate is in the field of organic chemistry. This compound can be used as a building block for the synthesis of various organic compounds, including heterocycles and biologically active molecules.
作用機序
The mechanism of action of (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the growth of cancer cells. This compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate has been found to exhibit antitumor activity in various cancer cell lines. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate is its potential as a starting material for the synthesis of various drugs and organic compounds. This compound is relatively easy to synthesize and can be obtained in high yields.
One of the limitations of (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate is its limited solubility in water. This can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research on (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate. One direction is the development of new anticancer drugs based on this compound. This could involve the synthesis of new derivatives with improved antitumor activity and lower toxicity.
Another direction is the synthesis of new organic compounds using (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate as a building block. This could involve the development of new methods for the synthesis of heterocycles and biologically active molecules.
Conclusion:
(2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate is a chemical compound with potential applications in various fields, including medicinal chemistry and organic chemistry. This compound has been found to exhibit antitumor activity and can be used as a starting material for the synthesis of various drugs and organic compounds. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved activity and lower toxicity.
合成法
The synthesis of (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate involves the reaction of 2,3-difluoro-4-methylbenzoic acid with 2-amino-2,2,2-trifluoro-N-(pyridin-2-yl) acetamide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
特性
IUPAC Name |
(2,2,2-trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO2/c1-8-5-6-9(12(17)11(8)16)14(22)23-13(15(18,19)20)10-4-2-3-7-21-10/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFCOQKPRLEYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC(C2=CC=CC=N2)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-bromo-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B7434037.png)
![4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B7434043.png)
![[1-[4-(3-Carbamoylpiperidin-1-yl)benzoyl]piperidin-2-yl]methyl piperidine-1-carboxylate](/img/structure/B7434052.png)
![methyl N-[[4-[(6-carbamoylpyrimidin-4-yl)amino]phenyl]methyl]-N-methylcarbamate](/img/structure/B7434056.png)
![ethyl (1R,3S,4S)-2-[4-iodo-3-(trifluoromethoxy)benzoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B7434062.png)
![6-iodo-N-[(1-methylsulfonylazetidin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7434063.png)
![N-[3-[(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]methanesulfonamide](/img/structure/B7434068.png)
![3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine](/img/structure/B7434078.png)
![N-[(2R,3R)-1-(1-benzylpyrazole-3-carbonyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7434082.png)
![2-[(5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)sulfanyl]-4-methyl-1,3-oxazole](/img/structure/B7434085.png)
![6-bromo-N-[4-(ethoxymethyl)phenyl]pyrazin-2-amine](/img/structure/B7434100.png)

![N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide](/img/structure/B7434112.png)